![molecular formula C18H15N3O4 B2551737 2-[(8-メチル-4-オキソピリド[1,2-a]ピリミジン-3-カルボニル)アミノ]安息香酸メチル CAS No. 896678-89-0](/img/structure/B2551737.png)
2-[(8-メチル-4-オキソピリド[1,2-a]ピリミジン-3-カルボニル)アミノ]安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group.
科学的研究の応用
Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate β-ketoester under acidic conditions to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
作用機序
The mechanism of action of methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may chelate metal ions in the active site of an enzyme, thereby inhibiting its catalytic activity . The exact pathways and targets depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate: Similar core structure but different functional groups.
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a pyrido[1,2-a]pyrimidine core with different substituents.
Uniqueness
Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-7-8-21-15(9-11)19-10-13(17(21)23)16(22)20-14-6-4-3-5-12(14)18(24)25-2/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIGGBLFSJQRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
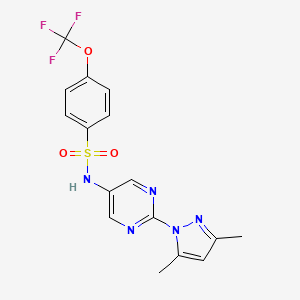
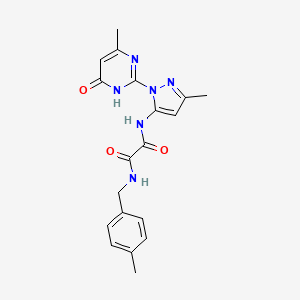
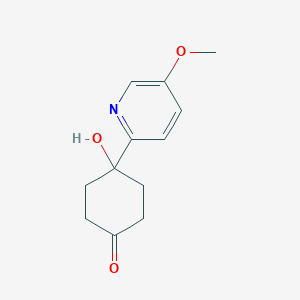

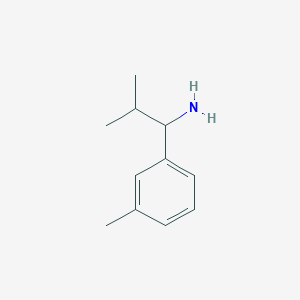
![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)
![3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2551667.png)
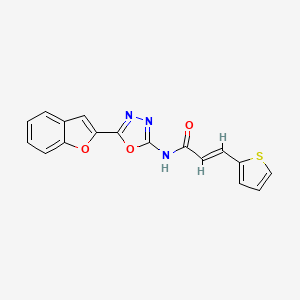
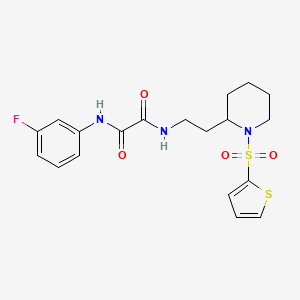
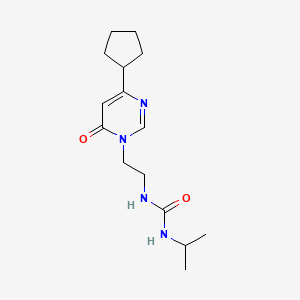
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B2551675.png)
![1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one](/img/structure/B2551676.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)
